

Quality assurance considerations for Terbium-

161 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



## Terbium-161 Clinical Trial Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Terbium-161** (<sup>161</sup>Tb) in clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What is **Terbium-161** and why is it promising for clinical trials?

**Terbium-161** is a therapeutic radionuclide with a half-life of approximately 6.9 days.[1][2] It is considered a promising alternative to Lutetium-177 ( $^{177}$ Lu) for targeted radionuclide therapy.[3] [4] Its therapeutic efficacy is attributed to the emission of  $\beta^-$  particles, conversion electrons, and Auger electrons, which are particularly effective in treating small tumors and even single cancer cells.[1] Additionally,  $^{161}$ Tb emits low-energy gamma photons that allow for SPECT imaging to monitor the biodistribution of the radiopharmaceutical.[1][5]

Q2: How is clinical-grade **Terbium-161** produced?

No-carrier-added (n.c.a) <sup>161</sup>Tb is typically produced by the neutron irradiation of enriched Gadolinium-160 (<sup>160</sup>Gd) targets in a nuclear reactor.[3][6] The irradiated <sup>160</sup>Gd transforms into



<sup>161</sup>Gd, which rapidly decays into <sup>161</sup>Tb.[2] The <sup>161</sup>Tb is then chemically separated from the gadolinium target material to yield high-purity <sup>161</sup>TbCl₃ suitable for clinical use.[1][2][6]

Q3: What are the key quality control tests for a <sup>161</sup>Tb radiopharmaceutical?

Key quality control tests for <sup>161</sup>Tb radiopharmaceuticals before administration in a clinical trial include:

- Appearance: Visual inspection for clarity and absence of particulate matter.[7]
- pH: Ensuring the pH is within the acceptable range for administration.
- Radionuclidic Identity and Purity: Confirming the identity of <sup>161</sup>Tb and quantifying any radionuclidic impurities using gamma-ray spectrometry.[6][7]
- Radiochemical Purity: Determining the percentage of <sup>161</sup>Tb successfully labeled to the targeting molecule, typically using radio-TLC or radio-HPLC.[6][7]
- Ethanol Content: Measured by gas chromatography if ethanol is used in the formulation.[7]
- Bacterial Endotoxins: Testing to ensure the product is sterile and free of fever-inducing substances.[7]
- Filter Integrity Test: Verifying the integrity of the sterile filter used in the final product preparation.[7]

Q4: What are the common chelators used for labeling with **Terbium-161**?

Commonly used chelators for stably binding <sup>161</sup>Tb to targeting molecules include DOTA (1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid), DTPA (diethylene-triamine-pentaacetic acid), and NETA ([4-[2-(bis-carboxymethyl-amino)-ethyl]-7-carboxymethyl-[1][2][7] triazonan-1-yl]-acetic acid). The choice of chelator is critical for the in vivo stability of the radiopharmaceutical.[8]

# **Troubleshooting Guides**

Issue 1: Low Radiolabeling Yield (<95%)



#### Possible Causes & Solutions:

- Incorrect pH of reaction mixture: The optimal pH for radiolabeling with <sup>161</sup>Tb is typically between 4.5 and 5.5. Verify the pH of your reaction buffer and adjust if necessary.
- Presence of metal impurities: Metal ion contaminants in the <sup>161</sup>TbCl<sub>3</sub> solution or in the reaction buffers can compete with <sup>161</sup>Tb for the chelator, reducing the labeling efficiency.[3]
   Analysis of the <sup>161</sup>Tb stock has shown an increase in metal impurities over time.[3]
  - Solution: Use high-purity, metal-free reagents and water. Consider pre-treating buffers with Chelex resin.
- Suboptimal reaction temperature or time: While some ligands like DTPA can achieve high labeling efficiency at room temperature, others such as DOTA and its derivatives may require heating (e.g., 40°C or 95°C) for a specific duration (e.g., 10-60 minutes) to achieve quantitative yields.[9] Review and optimize your heating and incubation times.
- Low molar ratio of ligand to <sup>161</sup>Tb: Insufficient concentration of the chelating agent can lead to incomplete radiolabeling. Ensure an adequate excess of the ligand is used.
- Degradation of the targeting molecule or chelator: Improper storage or handling can lead to the degradation of the biomolecule or the bifunctional chelator.
  - Solution: Use fresh reagents and ensure proper storage conditions.

# Issue 2: Inconsistent or Inaccurate Activity Quantification

Possible Causes & Solutions:

- Low-energy gamma emissions: <sup>161</sup>Tb has prominent low-energy gamma emissions at 49 keV and 75 keV.[3][10] These low energies can lead to significant attenuation and scatter, making accurate quantification challenging.
- Inappropriate SPECT/CT imaging parameters: The choice of collimator and energy window for SPECT imaging is crucial for accurate quantification.



- Solution: Studies suggest that a medium-energy general-purpose (MEGP) collimator with a 75 keV energy window may provide more accurate quantification than low-energy highresolution (LEHR) collimators.[10][11] It is essential to perform phantom studies to calibrate the SPECT/CT system for <sup>161</sup>Tb.[12]
- Vial geometry and filling volume: The geometry of the vial and the volume of the radioactive solution can significantly influence the measured activity in a dose calibrator due to the lowenergy photons.[13]
  - Solution: Standardize the measurement geometry and use a cross-calibrated dose calibrator for <sup>161</sup>Tb.

### Issue 3: Poor In Vivo Stability (e.g., bone uptake)

Possible Causes & Solutions:

- Inadequate chelation: If the <sup>161</sup>Tb is not stably complexed, it can be released in vivo and accumulate in non-target tissues, particularly bone.
  - Solution: Ensure the use of a highly stable chelator like DOTA, DOTA-GA, or NETA.[14]
     While DTPA shows high labeling efficiency, it may result in higher bone accumulation over time compared to macrocyclic chelators.[14]
- Radiolysis: The emission of particles from <sup>161</sup>Tb can lead to the radiolytic degradation of the radiopharmaceutical, potentially causing the release of the radionuclide.
  - Solution: The stability of the radiolabeled compound should be assessed over time. For instance, <sup>161</sup>Tb-DOTATOC has been shown to be stable for over 24 hours in the presence of a stabilizer.[15]

# Data and Protocols Quantitative Data Summary



| Parameter                   | Typical Value/Range | Reference |
|-----------------------------|---------------------|-----------|
| <sup>161</sup> Tb Half-life | 6.89 - 6.96 days    | [5][13]   |
| Radionuclidic Purity        | ≥99%                | [15][16]  |
| Radiochemical Purity        | ≥95% - >98%         | [5][9]    |
| Specific Activity           | Up to 100 MBq/nmol  | [5]       |
| Final Product Concentration | 11–21 MBq/μL        | [6]       |

# Experimental Protocol: Radiolabeling of PSMA-617 with <sup>161</sup>Tb

This protocol is a generalized example based on published methods.[9]

- Preparation: To a reaction vial, add 50 μL of ascorbic acid solution (as a stabilizer) and 1 mL of sodium acetate buffer (labeling buffer, pH 4.5).
- Radionuclide Addition: Add 185 MBq of [161Tb]TbCl3 to the vial.
- Incubation 1: Incubate the mixture at 95°C for 10 minutes.
- Ligand Addition: Add 25 µL of PSMA-617 solution to the reaction mixture.
- Incubation 2: Incubate the final mixture at 95°C for approximately 25 minutes.
- Cooling: Allow the reaction vial to cool to room temperature.
- Quality Control: Determine the radiochemical yield using radio-TLC or radio-HPLC. A typical radio-TLC method uses iTLC-SG paper with an acetonitrile/water (75/25) mobile phase.

### **Visualizations**





Click to download full resolution via product page

Caption: Production and purification workflow for clinical-grade Terbium-161.





Click to download full resolution via product page

Caption: Troubleshooting decision tree for low radiolabeling yield with Terbium-161.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. To Advance Cancer Therapy, University Starts Producing Terbium-161 | Department of Energy [energy.gov]
- 2. To Advance Cancer Therapy, University Starts Producing Terbium-161 | NIDC: National Isotope Development Center [isotopes.gov]
- 3. Potentials and practical challenges of terbium-161 labeled radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurados.sckcen.be [eurados.sckcen.be]
- 5. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
- 6. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. indico.psi.ch [indico.psi.ch]
- 8. openmedscience.com [openmedscience.com]
- 9. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative terbium-161 SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative calibration of Tb-161 SPECT/CT in view of personalised dosimetry assessment studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Quality assurance considerations for Terbium-161 in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#quality-assurance-considerations-forterbium-161-in-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com